Cas no 3569-24-2 (1H-Indole-5-propanoic acid, alpha-amino-)

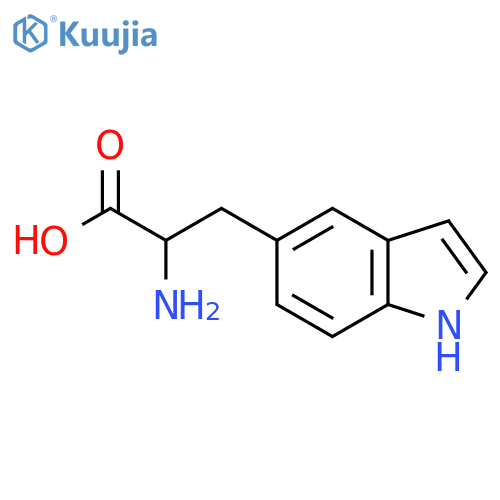

3569-24-2 structure

商品名:1H-Indole-5-propanoic acid, alpha-amino-

CAS番号:3569-24-2

MF:C11H12N2O2

メガワット:204.225182533264

CID:4914253

1H-Indole-5-propanoic acid, alpha-amino- 化学的及び物理的性質

名前と識別子

-

- 2-amino-3-(1H-indol-5-yl)propanoic acid

- 1H-Indole-5-propanoic acid, alpha-amino-

-

- インチ: 1S/C11H12N2O2/c12-9(11(14)15)6-7-1-2-10-8(5-7)3-4-13-10/h1-5,9,13H,6,12H2,(H,14,15)

- InChIKey: AYNAZYTXSBGFDA-UHFFFAOYSA-N

- ほほえんだ: OC(C(CC1C=CC2=C(C=CN2)C=1)N)=O

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 245

- トポロジー分子極性表面積: 79.1

- 疎水性パラメータ計算基準値(XlogP): -1

1H-Indole-5-propanoic acid, alpha-amino- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM242057-1g |

2-Amino-3-(1H-indol-5-yl)propanoic acid |

3569-24-2 | 95% | 1g |

$1169 | 2021-06-09 | |

| Chemenu | CM242057-1g |

2-Amino-3-(1H-indol-5-yl)propanoic acid |

3569-24-2 | 95% | 1g |

$1169 | 2023-02-18 |

1H-Indole-5-propanoic acid, alpha-amino- 関連文献

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

3569-24-2 (1H-Indole-5-propanoic acid, alpha-amino-) 関連製品

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量